4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone
Description
4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbothioamide group linked to a benzylidene moiety substituted with dichlorobenzyl and methoxy groups
Properties
Molecular Formula |
C16H15Cl2N3O2S |
|---|---|
Molecular Weight |
384.3g/mol |
IUPAC Name |
[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-22-15-6-10(8-20-21-16(19)24)2-5-14(15)23-9-11-3-4-12(17)7-13(11)18/h2-8H,9H2,1H3,(H3,19,21,24)/b20-8+ |
InChI Key |
DCZWGFRAMRMSEC-DNTJNYDQSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=C(C=C(C=C2)Cl)Cl |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone: shares similarities with other hydrazinecarbothioamide derivatives and benzylidene compounds.
This compound: can be compared to compounds like this compound in terms of structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
